molecular formula C14H10ClF2NO2 B5776921 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide

5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide

Cat. No.: B5776921
M. Wt: 297.68 g/mol
InChI Key: NSLBJTMQOYBHSP-UHFFFAOYSA-N
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Description

5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide is an organic compound with a complex structure that includes chloro, difluorophenyl, and methoxybenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide typically involves multiple steps. One common method starts with the nitration of 2-methoxybenzoic acid to form 2-methoxy-5-nitrobenzoic acid. This intermediate is then chlorinated to introduce the chloro group, resulting in 5-chloro-2-methoxy-5-nitrobenzoic acid. The nitro group is subsequently reduced to an amine, followed by a coupling reaction with 2,4-difluoroaniline to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yield purification techniques to ensure the compound is produced in sufficient quantities and purity for commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a difluorophenyl-methoxybenzamide.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-chloro-N-(2,4-difluorophenyl)-2-formylbenzamide, while substitution of the chloro group with an amine can produce 5-amino-N-(2,4-difluorophenyl)-2-methoxybenzamide.

Scientific Research Applications

5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2,4-difluorophenyl)-2-nitrobenzamide
  • 5-chloro-N-(2,4-difluorophenyl)thiophene-2-sulfonamide
  • 5-chloro-N-(2,4-dimethoxybenzyl)-2,4-difluoro-N-(5-fluorothiazol-2-yl)benzenesulfonamide

Uniqueness

5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

5-chloro-N-(2,4-difluorophenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF2NO2/c1-20-13-5-2-8(15)6-10(13)14(19)18-12-4-3-9(16)7-11(12)17/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLBJTMQOYBHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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